Cas no 946302-10-9 (4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine)

4-4-(2-Chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine is a specialized chemical compound featuring a piperazine core modified with a 2-chlorobenzenesulfonyl group and a propoxypyrimidine moiety. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the chlorobenzenesulfonyl group enhances its potential as a sulfonamide-based scaffold, while the propoxypyrimidine segment contributes to its versatility in drug design. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined molecular architecture allows for precise modifications, making it a useful tool in medicinal chemistry and material science.
4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine structure
946302-10-9 structure
Product Name:4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine
CAS No:946302-10-9
MF:C18H23ClN4O3S
MW:410.918221712112
CID:6030626
PubChem ID:42474107
Update Time:2025-06-10

4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine
    • Pyrimidine, 4-[4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl]-2-methyl-6-propoxy-
    • 946302-10-9
    • F2443-0151
    • 4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine
    • AKOS024648563
    • 4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine
    • 4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
    • Inchi: 1S/C18H23ClN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3
    • InChI Key: SBSFJDOWUGWOEO-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(OCCC)=CC(N2CCN(S(C3=CC=CC=C3Cl)(=O)=O)CC2)=N1

Computed Properties

  • Exact Mass: 410.1179395g/mol
  • Monoisotopic Mass: 410.1179395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 84Ų

Experimental Properties

  • Density: 1.318±0.06 g/cm3(Predicted)
  • Boiling Point: 584.5±60.0 °C(Predicted)
  • pka: 6.70±0.39(Predicted)

4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine Pricemore >>

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Additional information on 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine

Chemical Profile of 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine (CAS No. 946302-10-9)

The compound 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine, identified by its CAS number 946302-10-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a piperazine moiety linked to a chlorobenzenesulfonyl group, combined with a methylpyrimidine backbone, suggests multifaceted interactions with biological targets, making it a promising candidate for further investigation.

In recent years, the development of novel small molecules for therapeutic purposes has been heavily influenced by the integration of structural diversity and biological activity. The compound in question exemplifies this trend, as its architecture is designed to interact with specific biological pathways. The sulfonyl group, in particular, is known for its ability to enhance binding affinity and selectivity, which is crucial for the design of effective drugs. This feature has been extensively studied in the context of kinase inhibitors and other enzyme-targeted therapies.

Current research indicates that derivatives of piperazine-containing compounds exhibit significant promise in modulating neurological and inflammatory disorders. The 2-chlorobenzenesulfonyl moiety further enhances the pharmacological profile by introducing hydrophobic interactions and electronic effects that can fine-tune receptor binding. Such structural elements are often exploited in the design of drugs targeting G-protein coupled receptors (GPCRs) and other membrane-bound proteins.

The propoxypyrimidine component of the molecule adds another layer of complexity, providing a scaffold that can be modified to optimize solubility, metabolic stability, and pharmacokinetic properties. Pyrimidine derivatives are well-documented for their role in antiviral and anticancer therapies, and the incorporation of a propoxy group may enhance these effects by improving bioavailability and reducing off-target interactions.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for potential biological activity. Virtual screening techniques, combined with molecular dynamics simulations, have been instrumental in predicting how 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine might interact with target proteins. These studies suggest that the compound could exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases.

In vitro studies have begun to explore the pharmacological properties of this compound. Initial assays indicate that it demonstrates moderate affinity for several protein targets, with particular interest in its potential as an anti-inflammatory agent. The ability of the sulfonyl group to engage with hydroxyl or amine residues on proteins suggests strong binding interactions, which could be leveraged for therapeutic benefit.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further characterization.

From a regulatory perspective, compounds like 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential to evaluate toxicity profiles and pharmacological responses. These studies provide critical data for determining optimal dosing regimens and identifying potential side effects.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the process of identifying promising candidates like this one. Predictive models can analyze vast datasets to identify structural features that correlate with biological activity, allowing researchers to prioritize compounds for experimental validation. This approach has significantly reduced the time required to move from initial discovery to lead optimization.

The future prospects for 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine are promising, particularly as more detailed structural information becomes available through X-ray crystallography or NMR spectroscopy. High-resolution structural data can reveal how the compound binds to its target proteins at an atomic level, providing insights that can guide further modifications to enhance potency and selectivity.

In conclusion, 4-4-(2-chlorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-propoxypyrimidine (CAS No. 946302-10-9) represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a compelling candidate for further exploration in drug development. As research continues into its biological activity and synthetic feasibility, this compound holds great potential for addressing unmet medical needs in various therapeutic areas.

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